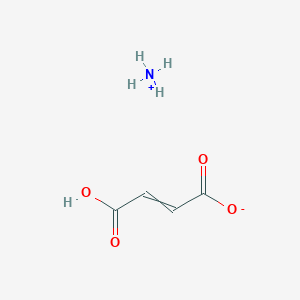

Azanium;4-hydroxy-4-oxobut-2-enoate

Description

Azanium;4-hydroxy-4-oxobut-2-enoate is an ionic compound consisting of an ammonium cation (NH₄⁺, azanium) and a 4-hydroxy-4-oxobut-2-enoate anion. The anion features a conjugated enoate system with hydroxyl and ketone functional groups, contributing to its reactivity and solubility in polar solvents.

Properties

IUPAC Name |

azanium;4-hydroxy-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVWBYNKMPGKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)O.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium;4-hydroxy-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-4-oxobut-2-enoic acid with ammonia or an amine under controlled conditions. The reaction typically takes place in an aqueous medium and may require the presence of a catalyst to facilitate the formation of the azanium ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azanium;4-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of diols.

Substitution: The hydroxy and keto groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Azanium;4-hydroxy-4-oxobut-2-enoate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Azanium;4-hydroxy-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 4-oxobut-2-enoate backbone but differ in substituents, leading to variations in physical properties, reactivity, and applications:

(a) Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate

- Substituents : Ethyl ester group at C1, 2-furyl group at C3.

- Molecular Weight: 210 g/mol (vs. ~153 g/mol for the target compound, estimated based on C₄H₇NO₄⁻ + NH₄⁺).

- Key Properties : Higher lipophilicity due to the ethyl ester and furyl groups, as evidenced by its molecular weight and structure. Likely less water-soluble than the ammonium salt form of the target compound .

(b) (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

- Substituents: Isopropylamino group at C4.

- Molecular Weight : 157.17 g/mol.

- Hydrogen Bonding: 2 donors, 4 acceptors (vs. 3 donors and 5 acceptors estimated for the target compound).

- Lipophilicity : XLogP3 = 0.4, indicating moderate hydrophobicity. The ammonium group in the target compound likely enhances water solubility compared to this analog .

(c) (2Z)-4-Methoxy-4-oxobut-2-enoic Acid

- Substituents : Methoxy group at C4.

- Key Differences : The methoxy group reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound. This substitution may lower acidity and alter crystallinity .

(d) 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid

- Substituents: 4-Methylanilino group at C4.

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | XLogP3 | Key Properties |

|---|---|---|---|---|---|

| Azanium;4-hydroxy-4-oxobut-2-enoate | NH₄⁺, -OH, -COO⁻ | ~153 (estimated) | ~3 donors, ~5 acceptors | N/A | High water solubility, ionic character |

| Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate | Ethyl ester, 2-furyl | 210 | 2 donors, 5 acceptors | N/A | Lipophilic, ester stability |

| (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid | Isopropylamino | 157.17 | 2 donors, 4 acceptors | 0.4 | Moderate hydrophobicity |

| (2Z)-4-Methoxy-4-oxobut-2-enoic Acid | Methoxy | ~144 (estimated) | 1 donor, 4 acceptors | N/A | Reduced acidity, altered crystallinity |

| 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid | 4-Methylanilino | ~207 (estimated) | 2 donors, 4 acceptors | N/A | Aromatic interactions, lower solubility |

Functional and Reactivity Comparisons

- Ionic vs. Covalent Character: The ammonium group in the target compound enhances ionic interactions in crystal lattices, as seen in related salts like 2-Aminoanilinium 4-methylbenzenesulfonate, which forms hydrogen-bonded chains . Neutral analogs (e.g., ethyl ester or methoxy derivatives) rely on weaker van der Waals forces.

- Biological Relevance: Compounds like (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid may serve as intermediates in heterocyclic synthesis, similar to derivatives described in . The target compound’s ionic nature could make it suitable for buffer systems or coordination chemistry.

- Solubility Trends: The ammonium group likely increases aqueous solubility compared to methylanilino or methoxy substituents. Ethyl esters (e.g., ) exhibit lower polarity, favoring organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.